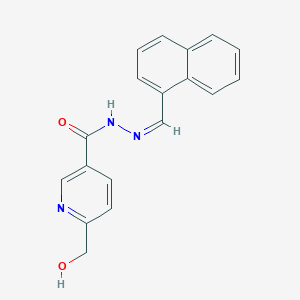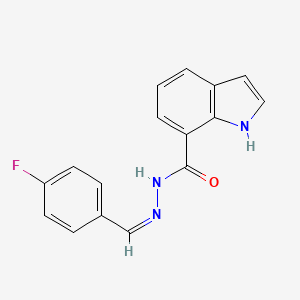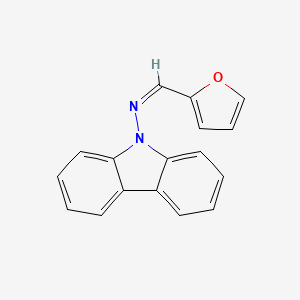![molecular formula C16H15ClN2O2 B5911441 N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide, commonly known as CEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEMB belongs to the family of hydrazones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of CEMB is not fully understood. However, it has been suggested that CEMB exerts its biological activity by interacting with cellular targets, such as enzymes and receptors. CEMB has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis and DNA replication. It has also been shown to interact with the estrogen receptor and inhibit the proliferation of estrogen-dependent breast cancer cells.
Biochemical and Physiological Effects:
CEMB has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins. CEMB has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. Furthermore, CEMB has been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CEMB in lab experiments is its high potency and selectivity. CEMB has been found to possess potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties at low concentrations. Another advantage is its ease of synthesis, which allows for the production of large quantities of the compound. However, one of the limitations of using CEMB in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions of the compound.
Zukünftige Richtungen
There are several future directions for the research of CEMB. One direction is to investigate the potential of CEMB as a therapeutic agent for various diseases, such as cancer and bacterial infections. Another direction is to explore the mechanism of action of CEMB and identify its cellular targets. Furthermore, it would be interesting to investigate the structure-activity relationship of CEMB and develop analogs with improved potency and selectivity. Finally, the potential of CEMB as a lead compound for drug discovery should be explored.
Synthesemethoden
The synthesis of CEMB involves the reaction of 4-methoxybenzohydrazide with 4-chloroacetophenone in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to CEMB. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
CEMB has been extensively studied for its potential applications in various fields of research. It has been shown to possess potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. CEMB has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. CEMB has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antioxidant activity by scavenging free radicals.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(12-3-7-14(17)8-4-12)18-19-16(20)13-5-9-15(21-2)10-6-13/h3-10H,1-2H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYRHYJDAXJLC-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)


![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)


![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)

![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)
![1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)

![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)